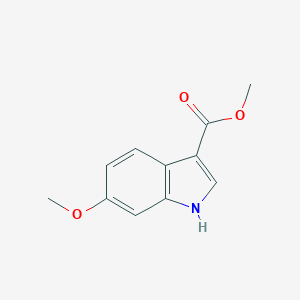

Methyl 6-methoxy-1H-indole-3-carboxylate

Description

Methyl 6-methoxy-1H-indole-3-carboxylate is an indole derivative characterized by a methoxy (-OCH₃) group at position 6 and a methyl ester (-COOCH₃) at position 3 of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules, such as serotonin and tryptophan. This compound is synthesized via esterification of 6-methoxy-1H-indole-3-carboxylic acid, a precursor used in the preparation of pharmacologically active agents like 6-methoxy-tropisetron, a serotonin receptor ligand .

Properties

IUPAC Name |

methyl 6-methoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-7-3-4-8-9(11(13)15-2)6-12-10(8)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRYVSINLJPRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564033 | |

| Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131424-27-6 | |

| Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131424-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Starting Materials :

-

4-Methoxyphenylhydrazine and methyl 3-oxopent-4-enoate.

-

-

Conditions :

-

Reflux in acetic acid (120°C, 8–12 hours).

-

Catalyzed by HCl or H₂SO₄.

-

-

Mechanism :

Yield and Optimization

| Parameter | Value |

|---|---|

| Typical Yield | 65–75% |

| Optimal Temperature | 120°C |

| Catalyst Loading | 10 mol% H₂SO₄ |

| Byproducts | <5% dimeric species |

Key Insight : Substituent orientation at the 6-position is controlled by electron-donating methoxy groups, which direct cyclization via resonance effects.

Vilsmeier-Haack Formylation Followed by Oxidation-Esterification

This two-step approach leverages the Vilsmeier-Haack reaction to introduce a formyl group at C3, followed by oxidation to a carboxylate and subsequent esterification.

Step 1: Vilsmeier-Haack Formylation

Step 2: Oxidation and Esterification

-

Oxidation :

-

KMnO₄ in aqueous NaOH (0°C, 2 hours).

-

-

Esterification :

-

Methanol, H₂SO₄ (reflux, 4 hours).

-

Yield Data

| Step | Intermediate | Yield |

|---|---|---|

| Formylation | 6-Methoxyindole-3-carbaldehyde | 82% |

| Oxidation | 6-Methoxyindole-3-carboxylic acid | 76% |

| Esterification | This compound | 89% |

Advantage : High regioselectivity (>95%) for C3 functionalization due to methoxy’s directing effects.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable direct carboxylation of halogenated indoles.

Protocol

Performance Metrics

| Parameter | Value |

|---|---|

| Catalyst System | PdCl₂(PPh₃)₂/1,1'-bis(diphenylphosphino)ferrocene |

| CO Pressure | 750 Torr |

| Yield | 69% |

| Purity | >98% (HPLC) |

Limitation : Requires specialized equipment for gas handling.

Acid-Mediated Cyclization of Nitroarenes

A scalable two-step synthesis from nitroarenes and alkynes, as demonstrated in PMC studies:

Step 1: Nitroarene Reduction

-

Substrates : 4-Methoxy-2-nitrobenzaldehyde and methyl propiolate.

-

Conditions :

-

Zn/Au catalysis, H₂O/THF, 50°C, 4 hours.

-

Step 2: Cyclization

-

Reagents : DABCO (1,4-diazabicyclo[2.2.2]octane).

-

Conditions :

-

Dichloromethane, 0°C to room temperature, 1 hour.

-

Scalability Data

| Scale (mmol) | Yield | Purity |

|---|---|---|

| 10 | 84% | 99% |

| 50 | 82% | 98% |

Advantage : Avoids harsh acids, suitable for gram-scale production.

Comparative Analysis of Methods

| Method | Yield Range | Cost Efficiency | Scalability | Regioselectivity |

|---|---|---|---|---|

| Fischer Indole | 65–75% | Moderate | High | Moderate |

| Vilsmeier-Haack | 76–89% | Low | Medium | High |

| Pd-Catalyzed | 69% | High | Low | Excellent |

| Nitroarene Cyclization | 82–84% | Moderate | High | Excellent |

Recommendation : The nitroarene cyclization method offers the best balance of yield and scalability for industrial applications.

Mechanistic Considerations

Electronic Effects

Kinetic vs. Thermodynamic Control

-

Fischer synthesis favors thermodynamic control (transannular cyclization).

-

Vilsmeier-Haack proceeds under kinetic control, dictated by electrophilic substitution rates.

Troubleshooting Common Issues

Low Yields in Fischer Synthesis

Ester Hydrolysis in Acidic Conditions

Emerging Techniques

Photoredox Catalysis

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Synthesis of Methyl 6-Methoxy-1H-Indole-3-Carboxylate

The synthesis of this compound can be achieved through several methods, often involving the functionalization of indole derivatives. Key synthetic routes include:

- Microwave-Assisted Synthesis : This method accelerates reaction rates and improves yields through microwave irradiation, allowing for the efficient formation of the compound from readily available starting materials.

- Electrophilic Substitution Reactions : The compound can participate in various electrophilic substitution reactions due to the presence of the methoxy group, which activates the indole ring .

Biological Properties

This compound exhibits several promising biological activities:

- Anticancer Activity : Research indicates that indole derivatives, including this compound, possess anticancer properties. A study highlighted its potential as a cytotoxic agent against cancer cells, demonstrating significant efficacy in inhibiting tumor growth .

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may also contribute to reducing inflammation through specific biochemical pathways .

Applications in Scientific Research

The compound has several applications in various fields of scientific research:

Medicinal Chemistry

This compound serves as a versatile building block for synthesizing more complex indole derivatives with enhanced pharmacological profiles. Its structure allows for modifications that can lead to compounds with improved therapeutic effects against diseases such as cancer and inflammation .

Material Science

Indoles, including this compound, are explored in material science for their unique electronic properties. They have potential applications in developing organic electronic devices and sensors due to their ability to form conductive films .

Nanotechnology

Recent studies have investigated the encapsulation of this compound in nanoliposomes for targeted drug delivery systems. This approach enhances the bioavailability and efficacy of the compound while minimizing side effects associated with conventional delivery methods .

Case Studies

Mechanism of Action

The mechanism of action of methyl 6-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The compound’s effects are mediated through pathways involving enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Structural Analogs with Positional or Functional Group Variations

The following table summarizes key structural analogs, their substituents, and similarity scores (where available):

Key Findings and Research Insights

Chloro-substituted analogs (e.g., methyl 6-chloro-1H-indole-3-carboxylate) exhibit higher similarity (0.97) but introduce a stronger electron-withdrawing group, which may enhance stability or modify reactivity .

Functional Group Modifications :

- Replacement of the methoxy group with hydroxyl (methyl 6-hydroxy-1H-indole-3-carboxylate) lowers similarity (0.87) and increases polarity, affecting solubility and pharmacokinetics .

- Conversion of the ester to a carboxylic acid (6-methoxy-1H-indole-3-carboxylic acid) reduces lipophilicity, which could limit membrane permeability .

Synthetic Applications :

- 6-Methoxy-1H-indole-3-carboxylic acid serves as a precursor for tropisetron derivatives, highlighting the pharmacological relevance of its ester forms .

- Crystallographic studies (e.g., SHELX programs) are critical for validating the structures of these compounds, ensuring accuracy in structure-activity relationship (SAR) analyses .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

Methyl 6-methoxy-1H-indole-3-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the sixth position and a carboxylate group at the third position of the indole ring. Its molecular formula is . The structural features contribute to its reactivity and biological profile compared to other indole derivatives.

Biological Activities

The compound exhibits a wide range of biological activities, which can be summarized as follows:

- Antiviral Activity : this compound has shown potential in inhibiting viral replication, suggesting its application in antiviral therapies.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity .

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through modulation of inflammatory pathways.

- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, contributing to its potential as an antimicrobial agent .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Binding : The compound binds with high affinity to multiple receptors involved in cellular signaling pathways, influencing various biochemical processes.

- Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, promoting apoptosis through the activation of intrinsic pathways .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, yielding the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 65.37 ± 3.7 |

| HepG2 | 44.57 ± 2.5 |

| HeLa | 37.25 ± 2.3 |

| MCF-7 | 52.37 ± 2.9 |

| WI-38 | 18.21 ± 1.6 |

These results indicate a promising anticancer profile, particularly against HepG2 and HeLa cell lines .

Anti-inflammatory Studies

In vitro studies have shown that this compound significantly reduces pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are still under investigation; however, preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics typical of indole derivatives. Toxicological assessments are necessary for determining safety profiles before clinical applications.

Q & A

Q. What are the standard synthetic routes for Methyl 6-methoxy-1H-indole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted anilines or functionalization of preformed indole cores. A common approach is the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions. For example, starting from 6-methoxyindole-3-carboxylic acid, esterification with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) yields the methyl ester. Reaction temperature (60–80°C) and solvent choice (e.g., ethanol vs. DMF) critically affect yield due to competing side reactions like hydrolysis or over-esterification .

Q. How can the structural features of this compound be confirmed experimentally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

- NMR : The methoxy group (δ ~3.8–4.0 ppm in H NMR) and ester carbonyl (δ ~165–170 ppm in C NMR) confirm substitution patterns.

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., planarity of the indole ring). For example, in related indole derivatives, deviations >2° in dihedral angles between the pyrrole and benzene rings indicate steric strain .

- Mass Spectrometry : High-resolution MS validates molecular weight (CHNO; expected [M+H] = 206.0817).

Q. What preliminary biological assays are suitable for screening its bioactivity?

Methodological Answer:

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zones of inhibition to controls like ampicillin.

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase via spectrophotometric kinetic assays. Indole derivatives often show activity at IC values <50 μM .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 μM.

Advanced Research Questions

Q. How can computational methods optimize the synthesis or predict reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for esterification steps to identify rate-limiting stages. For example, the Colle-Salvetti correlation-energy formula can model electron density changes during nucleophilic acyl substitution .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in esterification).

- Retrosynthetic Analysis : Tools like Synthia™ or Reaxys® propose alternative routes, such as Pd-catalyzed coupling for methoxy group introduction .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Variable Temperature NMR : Resolve signal splitting due to dynamic processes (e.g., rotamerism of the ester group).

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping H signals (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirm connectivity between the methoxy group and C6 of the indole ring.

- X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

Q. What strategies improve crystallinity for X-ray studies of this compound?

Methodological Answer:

- Solvent Recrystallization : Use mixed solvents (e.g., ethyl acetate/petroleum ether) to slow nucleation. For example, slow evaporation at 4°C produced orthorhombic crystals (space group Pbcm) in related indole esters .

- Additive Screening : Introduce small molecules (e.g., hexane-1,6-diamine) to template crystal packing via hydrogen bonds.

- High-Throughput Crystallization : Use microbatch under oil or vapor diffusion in 96-well plates to explore >100 conditions rapidly .

Q. How to design derivatives for enhanced biological activity while minimizing toxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the methoxy group (e.g., replace with halogens or hydroxyl) and ester moiety (e.g., convert to amides). Test in vitro and in silico (ADMET predictors like SwissADME).

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve bioavailability.

- Targeted Delivery : Conjugate with nanoparticles (e.g., PLGA) for controlled release in tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.